C646
Overview
Description
C646 is a small molecule inhibitor known for its selective inhibition of the histone acetyltransferase p300. It has gained significant attention in scientific research due to its ability to modulate gene expression by inhibiting the acetylation of histones, which plays a crucial role in the regulation of chromatin structure and gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C646 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a diketone.
Introduction of the furan ring: This involves the reaction of the pyrazole intermediate with a furan derivative.
Final modifications: The introduction of the nitro and methyl groups to the aromatic ring completes the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
C646 primarily undergoes:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Electrophilic substitution: Leads to various substituted aromatic compounds.
Scientific Research Applications
C646 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of histone acetylation in gene regulation.
Biology: Investigates the effects of histone acetylation on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting p300, which is often overexpressed in tumors.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
Mechanism of Action
C646 exerts its effects by selectively inhibiting the histone acetyltransferase activity of p300. This inhibition prevents the acetylation of histones, leading to a more condensed chromatin structure and reduced gene transcription. Additionally, this compound has been shown to degrade Exportin-1, further modulating chromatin occupancy and function .
Comparison with Similar Compounds
Similar Compounds
Anacardic acid: Another histone acetyltransferase inhibitor but less selective compared to C646.
Garcinol: Inhibits both p300 and CBP but with lower potency.
Curcumin: A natural compound with histone acetyltransferase inhibitory activity but less specific.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency for p300 inhibition. Unlike other inhibitors, this compound has been extensively studied for its ability to modulate gene expression and its potential therapeutic applications in cancer treatment .
Biological Activity
C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300, which plays a crucial role in regulating gene expression through histone acetylation. This compound has garnered attention for its diverse biological activities, particularly in cancer research and stem cell differentiation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits the activity of the p300 HAT, leading to decreased histone acetylation. This inhibition affects various cellular processes including cell proliferation, apoptosis, and differentiation.
Key Mechanisms:
- Inhibition of Cell Cycle Progression : this compound has been shown to inhibit G2/M cell cycle-related proteins such as cyclin B1 and CDK1, leading to reduced cell proliferation in various cancer cell lines .
- Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Effects on Stem Cells : this compound influences the differentiation potential of stem cells by modulating histone acetylation levels, impacting their growth characteristics and lineage commitment .
1. Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant anti-proliferative effects in multiple cancer models. For instance, in pancreatic cancer cells (MIAPaCa2), treatment with this compound resulted in a marked decrease in tumor growth in vivo:
Treatment Duration | Tumor Volume (mm³) | p-value |
---|---|---|
Control | 985.5 | |
This compound (2 weeks) | 394.7 | < 0.01 |
This indicates that this compound effectively suppresses tumor growth by inhibiting histone acetylation and subsequent gene expression related to cell cycle progression .
2. Impact on Adipose-Derived Stem Cells (ADSCs)
In studies involving goat adipose-derived stem cells (gADSCs), this compound was found to reduce cell proliferation rates and induce apoptosis:
Time Point (h) | Proliferation Rate (%) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) |
---|---|---|---|
24 | 92.73 | 7.27 | 3.26 |
48 | 89.64 | Increased | Increased |
72 | Significant decrease | Significant increase | Significant increase |
Flow cytometry analysis revealed that this compound treatment led to an arrest in the G0/G1 phase after 24 hours, with a gradual release over time, highlighting its time-dependent effects on cell cycle dynamics .
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In a study involving DSS-induced colitis models, this compound administration reduced pro-inflammatory gene expression in murine macrophages:
Treatment Group | COX-2 Expression Level |
---|---|
Control | High |
This compound Treatment | Significantly Reduced |
This suggests that this compound may have therapeutic potential in inflammatory diseases by targeting specific signaling pathways involved in inflammation .
Case Studies
- Pancreatic Cancer Study : A study demonstrated that this compound treatment significantly inhibited tumor growth in xenograft models of pancreatic cancer, emphasizing its potential as an anti-cancer agent through modulation of histone acetylation .
- Differentiation of gADSCs : Research showed that this compound not only inhibited proliferation but also promoted differentiation into adipocytes, indicating its dual role in stem cell biology .
- Colitis Model : In a murine model of colitis, this compound treatment resulted in reduced inflammation and improved clinical outcomes, showcasing its potential application beyond oncology .
Properties
IUPAC Name |
4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJYZZSCQBJGB-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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